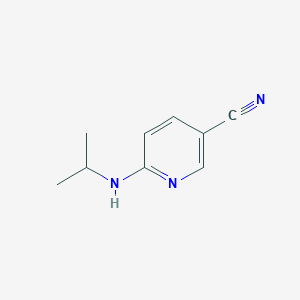

6-(Isopropylamino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

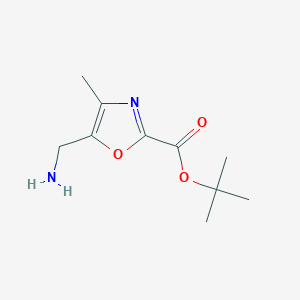

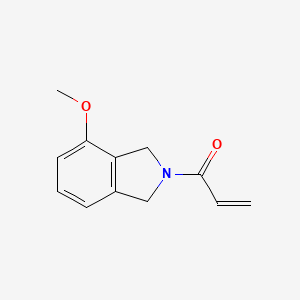

6-(Isopropylamino)nicotinonitrile is a biochemical used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.2 .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been a subject of interest in the pharmaceutical industry. For instance, the industry considered using synthetic nicotine as early as the 1960s, but efforts were abandoned due to high costs and insufficient purity . Recent patents reveal renewed efforts to develop more efficient strategies for the synthesis of nicotine .Chemical Reactions Analysis

Nitriles, including nicotinonitrile derivatives, can undergo various chemical reactions. For example, they can be reduced to primary amines using lithium aluminum hydride . They can also react with Grignard reagents .Scientific Research Applications

Antimicrobial Activity

APNs have demonstrated antimicrobial activity against various pathogens . Their potential as antimicrobial agents makes them valuable candidates for combating infections.

Antiproliferative Activity and PIM-1 Kinase Inhibition

APNs exhibit antiproliferative activity and have been investigated for their inhibitory potential against PIM-1 kinase . PIM-1 kinase plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.

Anti-Tubercular Activity

Research has shown that APNs possess anti-tubercular activity against Mycobacterium tuberculosis . This finding highlights their potential in the fight against tuberculosis, a global health concern.

SIRT1 Inhibition

APNs have been studied for their ability to inhibit SIRT1, a class III histone deacetylase involved in cellular processes such as aging and metabolism . Modulating SIRT1 activity could have implications for various diseases.

A2A Adenosine Receptor Antagonism

APNs exhibit A2A adenosine receptor antagonism . The A2A receptor is involved in immune responses, inflammation, and neuroprotection. Understanding APN’s interaction with this receptor may lead to novel therapeutic strategies.

Fluorescent Sensors and Photopolymerization

Beyond their biological activities, APNs serve as promising fluorescent sensors. They demonstrate higher sensitivity compared to commercially available probes and can accelerate cationic photopolymerization processes . Researchers have explored their use in monitoring photopolymerization reactions.

Safety and Hazards

properties

IUPAC Name |

6-(propan-2-ylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADFWCOXMVHXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Isopropylamino)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B2431162.png)

![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)

![N-(4-acetamidophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2431171.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)

![7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2431177.png)

![2-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2431178.png)